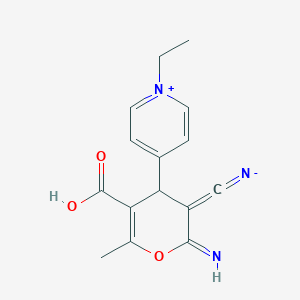![molecular formula C20H10F14N2O4 B15021778 N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is a complex fluorinated organic compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. One common synthetic route involves the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecules using reagents such as sulfur tetrafluoride or hydrogen fluoride.
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Trifluoromethoxylation: Introduction of trifluoromethoxy groups using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, is common to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogen exchange or amide bond formation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule with unique interactions with biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique reactivity.
Industry: Utilized in the development of advanced materials, coatings, and polymers with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, leading to unique binding affinities and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A simpler fluorinated compound with similar fluorine content but different functional groups.
2,2,3,3-Tetrafluoropropionamide: Another fluorinated amide with a simpler structure.
2,2,3,3-Tetrafluorobutanediol: A related compound with similar fluorine content but different functional groups.
Uniqueness
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is unique due to its complex structure, multiple fluorine atoms, and the presence of trifluoromethoxy groups. These features impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H10F14N2O4 |
|---|---|
Molekulargewicht |
608.3 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-N-[4-[4-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]phenyl]-3-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C20H10F14N2O4/c21-15(22,17(25,26)39-19(29,30)31)13(37)35-11-5-1-9(2-6-11)10-3-7-12(8-4-10)36-14(38)16(23,24)18(27,28)40-20(32,33)34/h1-8H,(H,35,37)(H,36,38) |
InChI-Schlüssel |
HYXPGALCWLOZFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021699.png)
![4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15021700.png)
![N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
![[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B15021710.png)
![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B15021725.png)
![2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
![3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propan-1-ol](/img/structure/B15021741.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)
![6-(4-chlorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021779.png)
